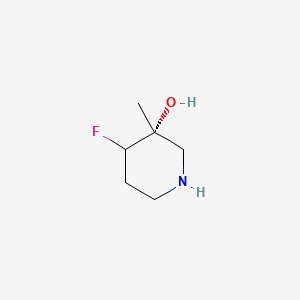
(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the compound can be synthesized through a series of reactions including ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of enantioselective synthesis and the use of biocatalysts are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
(3R,4S)-4-fluoro-3-methyl-piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique stereochemistry makes it valuable for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar stereochemistry and is used in antibacterial applications.
(3R,4S)-4-methyl-3-hexanol:
Uniqueness
What sets (3R,4S)-4-fluoro-3-methyl-piperidin-3-ol apart is its fluorine atom, which can significantly alter its chemical properties and biological activity. The presence of fluorine can enhance the compound’s stability and its ability to interact with biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
(3R)-4-fluoro-3-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-6(9)4-8-3-2-5(6)7/h5,8-9H,2-4H2,1H3/t5?,6-/m1/s1 |
InChI Key |
UBQOWQCANUNLJY-PRJDIBJQSA-N |
Isomeric SMILES |
C[C@]1(CNCCC1F)O |
Canonical SMILES |
CC1(CNCCC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















